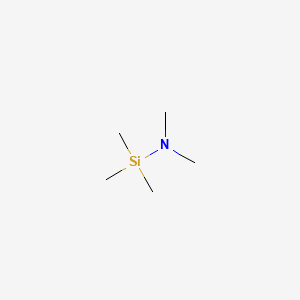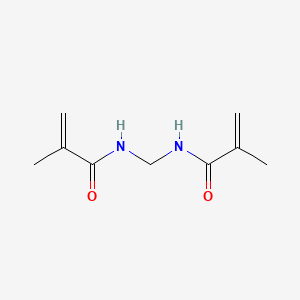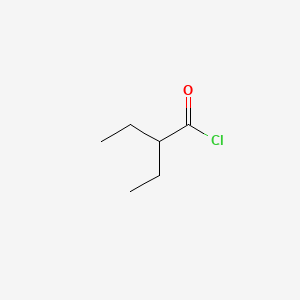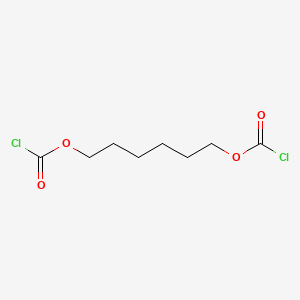
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Overview
Description
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one , also known by its IUPAC name (3E)-4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one , is a chemical compound with the molecular formula C14H18O2 . It falls under the category of aromatic ketones . The compound exhibits a yellowish solid form and is characterized by its aromatic and aliphatic features.
Synthesis Analysis
The synthesis of this compound involves several methods, including Claisen-Schmidt condensation or aldol condensation . These reactions typically use an aromatic aldehyde (such as 4-methoxybenzaldehyde) and an acetone derivative (such as acetone itself) as starting materials. The reaction proceeds under basic conditions, resulting in the formation of the enone structure.
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one consists of a central butenone moiety (a conjugated enone) with a 4-methoxy-2,3,6-trimethylphenyl group attached. The methoxy group provides electron density to the aromatic ring, affecting its reactivity. The conjugated system in the enone contributes to its color and stability.
Chemical Reactions Analysis
- Michael Addition : The enone functionality allows for Michael additions with nucleophiles, leading to the formation of new carbon-carbon bonds.
- Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.
- Oxidation : Oxidation of the alcohol group can regenerate the ketone.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a temperature around 2-8°C when sealed and stored in a dry environment.
- Purity : Commercially available samples are usually 97% pure .
- Solubility : It is soluble in organic solvents like acetone , ethyl acetate , and methanol .
Scientific Research Applications
Synthesis of Key Synthon for Etretinate
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a valuable synthon in the synthesis of etretinate, a potent antipsoriatic drug. The synthetic route involves acylation, ozonolysis, and strategic manipulation of keto and aldehyde functions (Ashok & Rao, 1993).
Electrochemical Hydrogenation
This compound has been studied in the context of electrochemical hydrogenation at a nickel cathode. The hydrogenation process, critical in organic synthesis, can lead to the formation of 4-(4-methoxyphenyl)butan-2-one, showcasing its reactivity and potential application in chemical synthesis (Bryan & Grimshaw, 1997).
Synthesis of Cyclopent-2-en-1-ones
The compound is also involved in the synthesis of 4-methoxy-cyclopent-2-en-1-ones, which are important in pharmaceutical chemistry. This synthesis demonstrates its utility as an intermediate in the preparation of more complex cyclic structures (Scettri, 1985).
Photoisomerization Studies
In photochemical studies, the compound has been used to examine the production of cis isomers through photoisomerization. Such studies are valuable in understanding the behavior of complex organic molecules under light exposure, which has implications in fields like material science and photopharmacology (Englert, Weber, & Klaus, 1978).
Multifunctional Catalysis
It has been used in the study of multifunctional supported AuPd nanoalloy catalysts. The catalysts were effective in utilizing hydrogen from dehydrogenation reactions for hydrogenation processes, showing potential in catalytic chemistry (Morad et al., 2017).
Synthesis of Heterocycles
This compound serves as a synthon for the synthesis of various heterocycles, highlighting its importance in the creation of diverse organic structures, which are crucial in drug discovery and development (Mahata et al., 2003).
Antibacterial Activity Studies
Compounds structurally related to 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one have shown antibacterial activity, indicating its potential use or derivatives thereof in antimicrobial applications (Khan & Shoeb, 1984).
Safety And Hazards
- Hazard Statements : The compound poses minimal hazards. It is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Safety Precautions : Handle with care, avoid ingestion, and use appropriate protective equipment.
Future Directions
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Modifications : Explore derivatization for enhanced properties.
- Environmental Impact : Assess its impact on ecosystems.
properties
IUPAC Name |
(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197726 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
CAS RN |
62924-31-6 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)





